molecular formula C9H9N3 B155618 2-(5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 19959-77-4

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B155618
CAS No.: 19959-77-4
M. Wt: 159.19 g/mol
InChI Key: KFJQEHNCMPSEJG-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a versatile scaffold for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, which is then coupled with a pyridine derivative.

  • Cyclocondensation Reaction

      Reagents: 1,3-dicarbonyl compound, hydrazine hydrate

      Conditions: Reflux in ethanol or another suitable solvent

      Product: 5-methyl-1H-pyrazole

  • Coupling Reaction

      Reagents: 5-methyl-1H-pyrazole, 2-bromopyridine

      Conditions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form N-oxides.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      Conditions: Room temperature or mild heating

      Products: N-oxides of the pyrazole or pyridine rings

  • Reduction: : Reduction reactions can target the nitrogen atoms or the aromatic rings.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Products: Reduced forms of the pyrazole or pyridine rings

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

      Reagents: Halogens, alkylating agents, nucleophiles

      Conditions: Varies depending on the reagent

      Products: Substituted derivatives of this compound

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 2-(5-methyl-1H-pyrazol-3-yl)pyridine is in the development of antiviral agents. Research has shown that compounds derived from this structure can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. A study highlighted the optimization of a class of aryl-substituted triazine compounds that demonstrated potent activity against wild-type HIV-1 and resistant strains, suggesting that derivatives of this compound could be promising candidates for further development in HIV therapy .

Central Nervous System Disorders

Recent studies have explored the potential of this compound in treating central nervous system disorders. For instance, it has been investigated as a modulator for muscarinic acetylcholine receptors (mAChRs), which are implicated in conditions like schizophrenia and Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole moiety can enhance selectivity and efficacy for these receptors, paving the way for novel therapeutic strategies .

Coordination Chemistry

In material science, this compound serves as a ligand in coordination chemistry. Its ability to form stable chelates with metal ions has been utilized in synthesizing metal complexes with potential applications in catalysis and materials development. For example, studies have demonstrated that incorporating this ligand into metal-organic frameworks (MOFs) can enhance their stability and functionality .

Enzyme Inhibition Studies

The compound has also been evaluated for its role as an enzyme inhibitor. Research indicates that derivatives can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing drugs targeting metabolic disorders . The inhibition profiles are often assessed through kinetic studies to determine their efficacy and specificity.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Pharmaceuticals Antiviral agents (HIV)Potent NNRTIs identified; effective against resistant strains
CNS disorders (schizophrenia, Alzheimer's)Modulators for mAChRs show promise; SAR studies conducted
Material Science Coordination chemistryStable chelates formed with metal ions; used in MOFs
Biochemistry Enzyme inhibitionEffective inhibitors identified for metabolic enzymes

Case Study 1: Antiviral Activity

In a high-throughput screening campaign involving over 200,000 compounds, derivatives of this compound were identified as potent NNRTIs against HIV. The study emphasized the importance of structural modifications to enhance antiviral activity and reduce toxicity profiles .

Case Study 2: CNS Drug Development

A combination therapy involving a derivative of this compound showed improved cognitive function and reduced psychosis in preclinical models of schizophrenia. This study underscores the compound's potential as a scaffold for developing novel mAChR-targeting drugs .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The nitrogen atoms in the pyrazole and pyridine rings can coordinate with metal ions or form hydrogen bonds with biological targets, influencing their activity.

Comparison with Similar Compounds

2-(5-methyl-1H-pyrazol-3-yl)pyridine can be compared with other similar compounds, such as:

    2-(1H-pyrazol-3-yl)pyridine: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Contains additional methyl groups, which can influence its steric and electronic properties.

    2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which balances steric and electronic effects, making it a versatile compound for various applications.

Biological Activity

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article synthesizes current findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C9H9N3C_9H_9N_3, which features a pyridine ring substituted with a pyrazole moiety. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties against various bacterial and fungal strains.

Key Findings:

  • Antibacterial Activity : Studies have shown that this compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
  • Antifungal Activity : The compound also exhibits antifungal properties, with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum. This suggests its potential as a broad-spectrum antimicrobial agent .

Comparative Table of Antimicrobial Activity

MicroorganismMIC (mg/mL)Activity Type
Staphylococcus aureus0.0039Antibacterial
Escherichia coli0.0039Antibacterial
Candida albicans0.0169 - 0.078Antifungal
Fusarium oxysporum0.056 - 0.222Antifungal

Neuropharmacological Potential

This compound has been studied for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype M4 (M4 mAChR). This receptor is implicated in cognitive functions and various neurodegenerative diseases.

Research suggests that compounds resembling this compound can enhance the binding affinity of acetylcholine at the M4 receptor, potentially improving cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease .

Key Research Findings:

  • Allosteric Modulation : The compound promotes a leftward shift in the acetylcholine concentration-response curve, indicating increased efficacy at lower concentrations .
  • Binding Affinity : Studies have quantified the binding affinity of related compounds, showing a significant increase in acetylcholine's effectiveness when these PAMs are present, suggesting therapeutic potential for cognitive enhancement .

Case Studies

Several case studies highlight the practical implications of using this compound derivatives:

  • Cognitive Enhancement in Animal Models : In rodent models, administration of M4 PAMs resulted in improved performance on cognitive tasks, suggesting potential applications in treating cognitive impairments.
  • Antimicrobial Efficacy Trials : Clinical trials assessing the antimicrobial efficacy of various derivatives demonstrated significant reductions in pathogen load in infected models, supporting further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-methyl-1H-pyrazol-3-yl)pyridine?

Methodological Answer: The ligand can be synthesized via condensation reactions using acetyl pyridine derivatives and hydrazine hydrate. For example:

  • Iron(II) complex synthesis : React this compound with Fe(BF₄)₂·2H₂O or Fe(ClO₄)₂·2H₂O under inert conditions to form spin-crossover-active complexes .
  • Cadmium coordination polymers : Combine the ligand with CdCl₂ and KSCN in acetonitrile, followed by slow evaporation to yield crystalline products .

Key Considerations :

  • Use anhydrous solvents to avoid hydrolysis byproducts.
  • Monitor reaction progress via TLC or LC-MS for intermediate purity.

Q. Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR/FTIR : Assign pyrazole C–H stretches (~3100 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹). For NMR, pyrazole protons typically appear as singlets (δ 6.0–6.5 ppm) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 174.1 for C₁₀H₁₀N₃).
  • Single-crystal XRD : Refine structures using SHELXL (e.g., Cd–N bond lengths: 2.25–2.35 Å) .

Q. How do counterions influence spin-crossover (SCO) behavior in iron(II) complexes of this ligand?

Methodological Answer:

  • Experimental Design : Synthesize isomorphous complexes (e.g., [FeL₂][BF₄]₂ vs. [FeL₂][ClO₄]₂) and compare magnetic susceptibility (χMT) vs. temperature. ClO₄⁻ often induces SCO hysteresis due to lattice rigidity .
  • Data Analysis : Fit χMT curves to SCO models (e.g., Slichter-Drickamer) to extract T₁/₂ (transition temperature) and cooperativity parameters.

Key Finding :

  • [FeL₂][ClO₄]₂ exhibits SCO at 120 K with hysteresis, while BF₄⁻ analogues show gradual transitions .

Q. How can hydrogen bonding networks affect the supramolecular assembly of coordination polymers?

Methodological Answer:

  • Crystallographic Analysis : Use SHELXTL for refinement and Diamond software to visualize H-bonding (e.g., N–H···O bonds with lengths ~2.89 Å) .
  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) to predict packing trends .

Q. What computational strategies validate the α-amylase inhibition activity of derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock this compound derivatives into α-amylase active sites (PDB: 1HNY). Prioritize binding poses with ΔG < −8 kcal/mol .
  • DFT Calculations : Optimize ligand geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Key Finding :

  • Derivative 4 (IC₅₀ = 1.2 µM) shows stronger inhibition than acarbose (IC₅₀ = 3.8 µM) due to favorable π-π stacking with Trp58 .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in magnetic coupling reports for copper(II) complexes?

Methodological Answer:

  • Source Assessment : Compare experimental conditions (e.g., Cu²⁺ vs. Cd²⁺). Antiferromagnetic coupling (J = −12 cm⁻¹) in Cu²⁺ complexes arises from μ-SCN⁻ bridges, whereas Cd²⁺ exhibits diamagnetism .
  • Method Validation : Replicate magnetic measurements using SQUID magnetometry under identical conditions (e.g., 2–300 K, 1 kOe field).

Q. Methodological Challenges

Q. How to mitigate polymorphism during crystallization of coordination polymers?

Methodological Answer:

  • Solvent Screening : Test dioxane/acetonitrile mixtures (1:10 v/v) to favor single-crystal growth .
  • Seeding : Introduce microcrystals from prior batches to control nucleation.

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJQEHNCMPSEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(5-methyl-1H-pyrazol-3-yl)pyridine
2-(5-methyl-1H-pyrazol-3-yl)pyridine
2-(5-methyl-1H-pyrazol-3-yl)pyridine
2-(5-methyl-1H-pyrazol-3-yl)pyridine
2-(5-methyl-1H-pyrazol-3-yl)pyridine
2-(5-methyl-1H-pyrazol-3-yl)pyridine

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